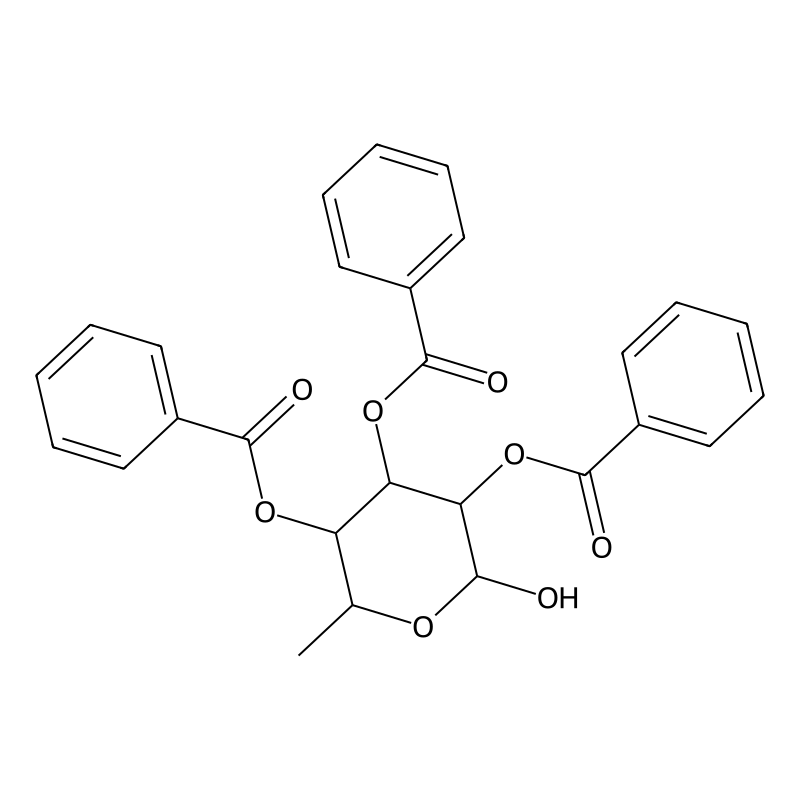(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate is an organic compound characterized by its complex structure, which includes multiple aromatic and hydroxyl functional groups. This compound features a methyloxane ring, indicating it is a sugar-like molecule that has been modified with benzoate and dibenzoyloxy substituents. Its structure suggests potential reactivity and biological activity due to the presence of hydroxyl groups, which can participate in hydrogen bonding and other chemical interactions.
The chemical behavior of (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate can be understood through various reaction types:
- Esterification: The hydroxyl groups can react with acids to form esters, particularly under acidic conditions.
- Hydrolysis: In the presence of water and appropriate catalysts, the ester bonds can be cleaved, regenerating the original alcohol and acid components.
- Oxidation-Reduction: The hydroxyl groups may undergo oxidation reactions, potentially converting to carbonyl groups under specific conditions.
These reactions are mediated by enzymes in biological systems, which facilitate metabolic pathways that transform compounds into different chemical forms
The biological activity of (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate is significant due to its structural features. Research has shown that compounds with similar structures often exhibit various pharmacological effects, including:
Synthesis of (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate can be achieved through several methods:
- Direct Esterification: Reacting 6-hydroxy-2-methyloxan with benzoyl chloride in the presence of a base can yield the dibenzoyloxy compound.
- Protective Group Strategy: Using protecting groups for hydroxyl functionalities during multi-step synthesis can allow selective reactions without unwanted side products.
- Catalytic Methods: Employing catalysts such as Lewis acids can enhance reaction rates and yields during synthesis.
These methods highlight the versatility in synthesizing complex organic molecules through strategic planning of reaction pathways.
(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate has potential applications across various fields:
- Pharmaceuticals: It may serve as a lead compound for developing new drugs due to its biological activities.
- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
- Agriculture: The compound may be explored for use as a natural pesticide or growth regulator due to its antimicrobial properties.
Interaction studies are crucial for understanding how (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate interacts with biological systems:
- Binding Studies: Investigating how the compound binds to specific receptors or enzymes can elucidate its mechanism of action.
- Metabolic Pathways: Understanding how this compound is metabolized can provide insights into its pharmacokinetics and potential toxicity.
- Structure-Activity Relationships: Analyzing variations in structure can help predict biological activity and optimize pharmacological properties .
Several compounds share structural similarities with (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate, each possessing unique characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxybenzoic Acid | Hydroxyl group on benzene | Antimicrobial, antioxidant |
| Benzoyl Peroxide | Two benzoyl groups | Antimicrobial, acne treatment |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxyl and carboxylic acid groups | Anti-inflammatory, pain relief |
These comparisons highlight the unique attributes of (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate while illustrating how structural variations influence biological activities.






